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Compound of Interest

Compound Name: Thiophene-2-ethylamine HCl salt

Cat. No.: B3159440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Thiophene-2-ethylamine hydrochloride. Due to the limited availability of published spectra for

the hydrochloride salt, this document combines available data for the free base, Thiophene-2-

ethylamine, with predicted spectroscopic characteristics for its hydrochloride salt based on

established chemical principles and data from analogous compounds. This guide is intended to

support research, drug development, and quality control activities where Thiophene-2-

ethylamine and its salts are utilized.

Chemical Structure and Properties
Thiophene-2-ethylamine hydrochloride is the salt formed from the reaction of the heterocyclic

amine, Thiophene-2-ethylamine, with hydrochloric acid. The protonation of the primary amine

group significantly influences its physical and spectroscopic properties.
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Property Value Reference

Chemical Name
2-(Thiophen-2-yl)ethan-1-

aminium chloride
IUPAC Nomenclature

Synonyms

Thiophene-2-ethylamine HCl,

2-(2-Thienyl)ethylamine

hydrochloride

Molecular Formula C₆H₁₀ClNS

Molecular Weight 163.67 g/mol

CAS Number
Not explicitly found for HCl

salt; Free base: 30433-91-1
[1]

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for Thiophene-2-

ethylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the ethylamine side chain is expected to induce a significant downfield shift

(deshielding) of the adjacent methylene protons in both ¹H and ¹³C NMR spectra due to the

electron-withdrawing effect of the newly formed ammonium group.

¹H NMR (Proton NMR) Data

Predicted ¹H NMR data for Thiophene-2-ethylamine HCl in a suitable deuterated solvent (e.g.,

D₂O or DMSO-d₆).
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~7.4 - 7.2 m 1H
H5 (thiophene

ring)

Expected to be

the most

downfield of the

thiophene

protons.

~7.0 - 6.8 m 2H
H3, H4

(thiophene ring)

~3.4 - 3.2 t 2H -CH₂-NH₃⁺

Significant

downfield shift

expected

compared to the

free base (~2.9

ppm).

~3.2 - 3.0 t 2H Thiophene-CH₂-

Downfield shift

expected

compared to the

free base (~2.8

ppm).

~8.5 - 8.0 br s 3H -NH₃⁺

Broad signal,

exchangeable

with D₂O.

Chemical shift is

highly dependent

on solvent and

concentration.

¹³C NMR (Carbon NMR) Data

Predicted ¹³C NMR data for Thiophene-2-ethylamine HCl.
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Chemical Shift (δ, ppm) Assignment Notes

~140 - 138 C2 (thiophene ring)
Quaternary carbon, attached

to the ethylamine group.

~128 - 126 C5 (thiophene ring)

~126 - 124 C4 (thiophene ring)

~124 - 122 C3 (thiophene ring)

~42 - 40 -CH₂-NH₃⁺
Downfield shift expected

compared to the free base.

~30 - 28 Thiophene-CH₂-

Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic bands of the ammonium

group, which are absent in the free base.

FT-IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium
Aromatic C-H stretch

(thiophene ring)

2950 - 2850 Medium
Aliphatic C-H stretch (-CH₂-

CH₂-)

~3000 - 2800 Strong, Broad N-H stretch of R-NH₃⁺

~1600 Medium
N-H bend (scissoring) of R-

NH₃⁺

~1500 Medium
Asymmetric N-H bend of R-

NH₃⁺

~1450 Medium C=C stretch (thiophene ring)

~850 - 700 Strong
C-H out-of-plane bend

(thiophene ring)

~700 Medium C-S stretch (thiophene ring)

Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely dissociate,

and the resulting spectrum will be that of the free base, Thiophene-2-ethylamine. The

molecular ion peak of the free base is expected at m/z = 127.

Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Proposed Fragment

127 High
[M]⁺ (Molecular ion of the free

base)

98 High [M - CH₂NH]⁺ or [C₄H₄S-CH₂]⁺

97 Very High
[Thiophene-CH₂]⁺ (Tropylium-

like ion, often the base peak)

30 High [CH₂NH₂]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3159440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of Thiophene-2-ethylamine HCl salt.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Instrumentation and Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: DMSO-d₆.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

Instrumentation and Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Solvent: DMSO-d₆.

Pulse Sequence: Proton-decoupled pulse sequence.
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Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Reference: TMS at 0.00 ppm or solvent peak.

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly dry both the Thiophene-2-ethylamine HCl salt and spectroscopic grade

Potassium Bromide (KBr) to remove any moisture.

In an agate mortar, grind a small amount (1-2 mg) of the sample into a fine powder.

Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample

by grinding.

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several

minutes to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the empty sample compartment should be collected

before analyzing the sample.

Mass Spectrometry (Electron Ionization)
Sample Preparation:
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Dissolve a small amount of the Thiophene-2-ethylamine HCl salt in a suitable volatile

solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

If necessary, dilute the solution further to prevent overloading the instrument.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.

Ionization Energy: 70 eV.

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Mass Range: m/z 10 - 300.

Scan Speed: Appropriate for the inlet system used.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the

relationship between the free base and its hydrochloride salt.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing

Thiophene-2-ethylamine HCl
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 NMR
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Thiophene-2-ethylamine HCl.

Thiophene-2-ethylamine
(Free Base)

Thiophene-2-ethylamine HCl
(Hydrochloride Salt)
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Click to download full resolution via product page

Caption: Acid-base relationship between Thiophene-2-ethylamine and its HCl salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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